

Application Notes and Protocols: Synthesis of Olaparib-Based PROTACs Using N-Descyclopropanecarbaldehyde Olaparib

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Compound of Interest		
Compound Name:	N-Descyclopropanecarbaldehyde	
	Olaparib	
Cat. No.:	B2609154	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins. [1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway and are validated therapeutic targets in oncology. [6][7][8] Olaparib is a potent PARP inhibitor approved for treating various cancers, especially those with BRCA1/2 mutations.[6][8] Developing PROTACs based on Olaparib offers a promising strategy to eliminate the entire PARP protein, potentially overcoming resistance mechanisms associated with traditional inhibitors and ablating both enzymatic and scaffolding functions.[6][7]



N-Descyclopropanecarbaldehyde Olaparib is a key intermediate and analogue of Olaparib, designed for the efficient synthesis of Olaparib-based PROTACs.[9][10][11] It provides a strategic attachment point for linkers, facilitating the conjugation to various E3 ligase ligands. This document provides detailed protocols and application notes for utilizing **N-Descyclopropanecarbaldehyde Olaparib** in the synthesis and evaluation of PARP-targeting PROTACs, including novel dual-targeting degraders.

N-Descyclopropanecarbaldehyde Olaparib: Properties

N-Descyclopropanecarbaldehyde Olaparib serves as the PARP-targeting warhead for PROTAC synthesis. Its chemical properties are summarized below.

Property	Value	Reference
Chemical Name	4-[4-fluoro-3-(1- piperazinylcarbonyl)benzyl]-1(2 H)-phthalazinone	
CAS Number	763111-47-3	[12]
Molecular Formula	C20H19FN4O2	[12]
Molecular Weight	366.40 g/mol	[12]
Purity	≥95%	[12]
Solubility (DMSO)	≥ 100 mg/mL (272.93 mM)	[10]
Solubility (In Vivo)	≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[9][10]
Storage	4°C	[12]

PROTAC Synthesis and Design

The synthesis of an Olaparib-based PROTAC using **N-Descyclopropanecarbaldehyde Olaparib** involves coupling the warhead to a linker, which is then conjugated to an E3 ligase

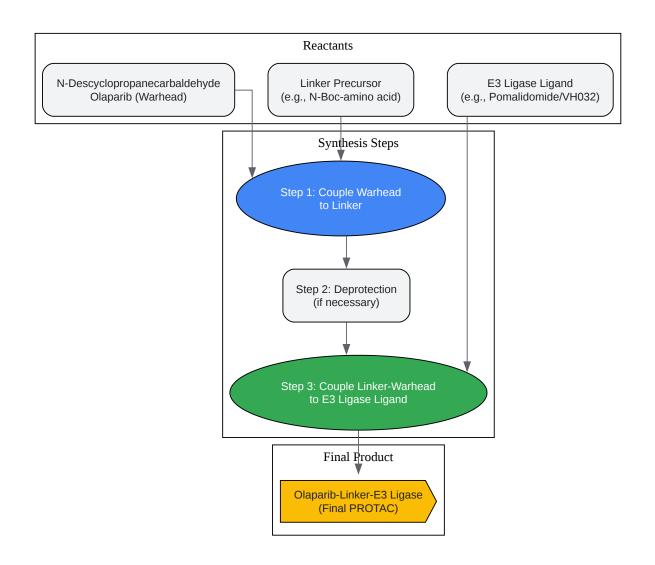


ligand. The choice of E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and the nature of the linker are critical for the efficacy of the final PROTAC.[2][6][13][14]

General Synthesis Workflow

The synthesis follows a convergent strategy where the Olaparib analogue, the linker, and the E3 ligase ligand are prepared and then coupled in the final steps.





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Caption: General workflow for Olaparib-based PROTAC synthesis.



Experimental Protocol: Synthesis of an Olaparib-CRBN PROTAC

This protocol describes a representative synthesis of an Olaparib-based PROTAC using **N-Descyclopropanecarbaldehyde Olaparib**, a polyethylene glycol (PEG) linker, and a pomalidomide-derived CRBN ligand.

Materials:

- N-Descyclopropanecarbaldehyde Olaparib
- N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (PEG linker precursor)
- Pomalidomide
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- TFA (Trifluoroacetic acid)
- DMF (Dimethylformamide), DCM (Dichloromethane)
- Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Coupling of Linker to N-Descyclopropanecarbaldehyde Olaparib

- Dissolve N-Descyclopropanecarbaldehyde Olaparib (1.0 eq) and N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (1.1 eq) in DMF.
- Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
- Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.



- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

- Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
- Remove the solvent under reduced pressure to yield the amine-functionalized Olaparib-linker conjugate.

Step 3: Coupling to CRBN Ligand (Pomalidomide derivative)

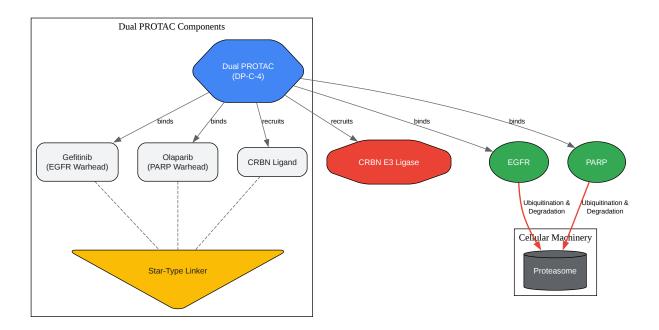
- In a separate flask, prepare an activated pomalidomide derivative (e.g., with a carboxylic acid handle).
- Dissolve the amine-functionalized Olaparib-linker from Step 2 (1.0 eq) and the activated pomalidomide derivative (1.1 eq) in DMF.
- Add HATU (1.2 eq) and DIPEA (2.0 eq).
- Stir the reaction at room temperature overnight.
- Work up the reaction as described in Step 1 (ethyl acetate wash).
- Purify the final PROTAC molecule using preparative HPLC to yield the desired product.
 Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application: Dual-Targeting PROTACs for EGFR and PARP Degradation

A novel application of Olaparib-based PROTACs is the creation of dual-targeting molecules that can degrade two distinct proteins simultaneously.[15] **N-Descyclopropanecarbaldehyde**



Olaparib has been used to synthesize DP-C-4, a PROTAC that degrades both EGFR and PARP.[9][10] This is achieved by using a "star-type" linker, such as a trifunctional amino acid, to connect the Olaparib warhead, an EGFR inhibitor (e.g., Gefitinib), and an E3 ligase ligand.[15]



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Caption: Mechanism of a dual PROTAC targeting EGFR and PARP.

Protocols for Biological Evaluation Cell Culture and Treatment



- Culture cancer cell lines (e.g., SW1990 for dual PARP/EGFR degradation, H1299) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
- Prepare stock solutions of the synthesized PROTAC in DMSO.
- Treat cells with varying concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 36, or 48 hours).[15] An equivalent volume of DMSO should be used as a vehicle control.
- For proteasome inhibition experiments, pre-treat cells with MG132 (a proteasome inhibitor, typically 10-20 μM) for 2-4 hours before adding the PROTAC.[15]

Western Blotting for Protein Degradation

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify total protein concentration using a BCA protein assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PARP1, anti-EGFR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software (e.g., ImageJ) to determine the percentage of protein degradation relative to the vehicle control.

Quantitative Data and Performance

The efficacy of PROTACs synthesized from Olaparib analogues has been demonstrated in various cancer cell lines. The data below is compiled from studies on dual-targeting PROTACs.

Table 1: Degradation Efficacy of Dual PARP/EGFR PROTACs

Compoun d	Cell Line	Target(s)	Treatmen t Time	Max Degradati on (%)	Optimal Conc.	Referenc e
DP-C-1	SW1990	EGFR & PARP	24-36 h	>80% for both	100-1000 nM	[15]
DP-V-4	H1299	EGFR & PARP	36 h	>75% for both	~1000 nM	[15]
DP-V-4	A431	EGFR & PARP	36 h	Significant	Not specified	[15]
MP-OV	H1299	PARP only	36 h	>80%	~1000 nM	[15]
MP-GV	H1299	EGFR only	36 h	>80%	~1000 nM	[15]

Note: MP-OV and MP-GV are mono-PROTACs for PARP and EGFR, respectively, used as controls.[15]

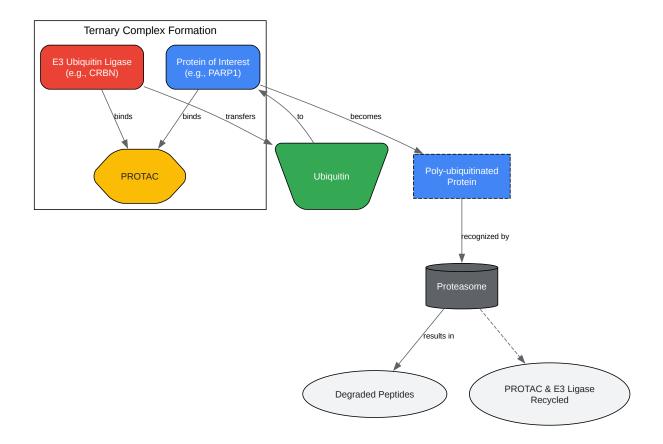
Signaling Pathway and Mechanism of Action



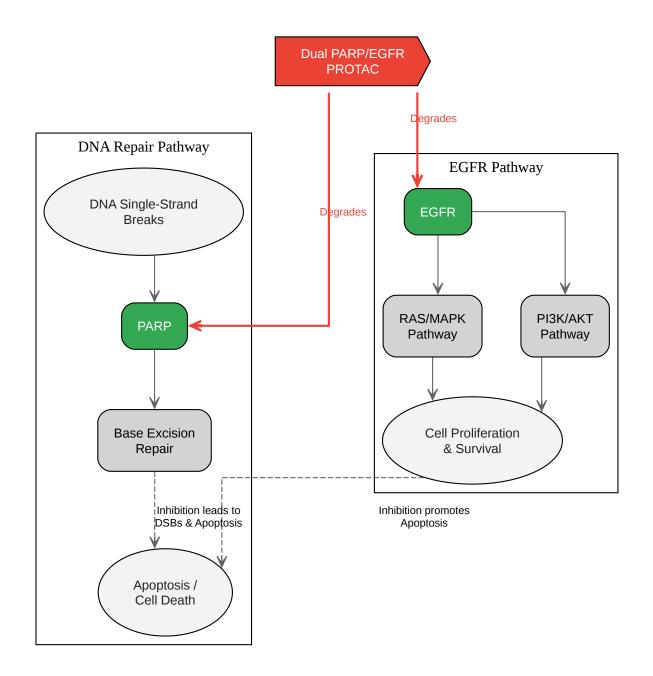
PROTACs function by hijacking the ubiquitin-proteasome system. The dual degradation of PARP and EGFR can simultaneously disrupt two critical pathways for cancer cell survival: DNA repair and growth factor signaling.

General PROTAC Mechanism









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